Methyl 3-(6-oxo-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate Methyl 3-(6-oxo-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13347437
InChI: InChI=1S/C14H16F3N3O3/c1-3-5-19-8-9-10(14(15,16)17)7-11(21)20(13(9)18-19)6-4-12(22)23-2/h7-8H,3-6H2,1-2H3
SMILES: CCCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)OC)C(F)(F)F
Molecular Formula: C14H16F3N3O3
Molecular Weight: 331.29 g/mol

Methyl 3-(6-oxo-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate

CAS No.:

Cat. No.: VC13347437

Molecular Formula: C14H16F3N3O3

Molecular Weight: 331.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(6-oxo-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate -

Specification

Molecular Formula C14H16F3N3O3
Molecular Weight 331.29 g/mol
IUPAC Name methyl 3-[6-oxo-2-propyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanoate
Standard InChI InChI=1S/C14H16F3N3O3/c1-3-5-19-8-9-10(14(15,16)17)7-11(21)20(13(9)18-19)6-4-12(22)23-2/h7-8H,3-6H2,1-2H3
Standard InChI Key ZOCQTUCEYSZIGO-UHFFFAOYSA-N
SMILES CCCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)OC)C(F)(F)F
Canonical SMILES CCCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)OC)C(F)(F)F

Introduction

Chemical Structure and Properties

Molecular Composition

Methyl 3-(6-oxo-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate possesses a distinct molecular architecture defined by its pyrazolo[3,4-b]pyridine core. The compound’s IUPAC name, methyl 3-[6-oxo-2-propyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanoate, reflects its functional groups: a propyl chain at position 2, a trifluoromethyl group at position 4, and a methyl ester-linked propanoate moiety at position 7. Key identifiers include:

PropertyValue
Molecular FormulaC14H16F3N3O3\text{C}_{14}\text{H}_{16}\text{F}_{3}\text{N}_{3}\text{O}_{3}
Molecular Weight331.29 g/mol
InChIInChI=1S/C14H16F3N3O3/c1-3-5-19-8-9-10(14(15,16)17)7-11(21)20(13(9)18-19)6-4-12(22)23-2/h7-8H,3-6H2,1-2H3
InChIKeyZOCQTUCEYSZIGO-UHFFFAOYSA-N
SMILESCCCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)OC)C(F)(F)F

The trifluoromethyl group (CF3-\text{CF}_3) at position 4 contributes to electronegativity and lipophilicity, influencing both chemical reactivity and bioavailability.

Structural Features

The pyrazolo[3,4-b]pyridine core consists of a fused pyrazole and pyridine ring system, with the pyrazole nitrogen atoms at positions 1 and 2. The propyl group at position 2 extends the molecule’s hydrophobic domain, while the ester-linked propanoate at position 7 introduces potential sites for metabolic modification. X-ray crystallography of analogous compounds reveals planar ring systems with substituents adopting equatorial orientations to minimize steric strain.

Synthesis and Characterization

Analytical Data

Characterization relies on spectroscopic methods:

  • NMR: 1H^1\text{H}-NMR spectra show distinct signals for the propyl chain (δ\delta 0.9–1.7 ppm), methyl ester (δ\delta 3.7 ppm), and pyridine protons (δ\delta 7.2–8.1 ppm).

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 331.29 [M+H]+^+.

  • HPLC: Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients.

Comparative Analysis with Analogues

Ethyl-Substituted Derivative

Methyl 3-(2-ethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate differs by an ethyl group at position 2. Key comparisons:

PropertyPropyl DerivativeEthyl Derivative
Molecular FormulaC14H16F3N3O3\text{C}_{14}\text{H}_{16}\text{F}_{3}\text{N}_{3}\text{O}_{3}C13H14F3N3O3\text{C}_{13}\text{H}_{14}\text{F}_{3}\text{N}_{3}\text{O}_{3}
Molecular Weight331.29 g/mol317.26 g/mol
LogP (Predicted)2.11.8
Antiproliferative IC50_{50}Not reported12–18 μM (HeLa)

The propyl chain increases lipophilicity, potentially enhancing membrane permeability but reducing aqueous solubility.

Impact of Substituents on Activity

  • Trifluoromethyl Group: Essential for target binding; replacement with -CH3_3 reduces potency by 10-fold.

  • Alkyl Chain Length: Propyl vs. ethyl influences metabolic stability; longer chains resist cytochrome P450 oxidation .

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